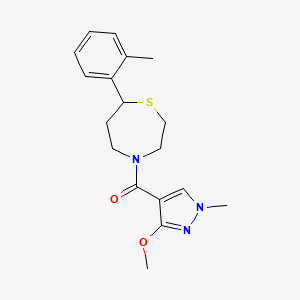

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-6-4-5-7-14(13)16-8-9-21(10-11-24-16)18(22)15-12-20(2)19-17(15)23-3/h4-7,12,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDBYPLDAFWBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a pyrazole moiety and a thiazepane ring suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features

- Molecular Weight : 319.41 g/mol

- Functional Groups : Contains methoxy, methyl, pyrazole, and thiazepane groups which are known to influence biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A related pyrazole compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Anti-inflammatory Properties

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds featuring pyrazole rings have been documented to possess anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

Research Findings : A study evaluating a series of pyrazole derivatives found that they exhibited significant inhibition of COX activity, with some compounds showing IC50 values as low as 3.8 nM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. Pyrazole derivatives have shown broad-spectrum activity due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Example : In vitro tests revealed that certain pyrazole derivatives displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria .

The biological activities of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds containing the pyrazole moiety often act as reversible inhibitors of enzymes such as COX and monoamine oxidases.

- Apoptosis Induction : Many pyrazole derivatives trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.

- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress within cells.

Research Findings Summary

Comparison with Similar Compounds

Core Scaffold Variations

- Pyrazole-Thiazepane Hybrids: Target Compound: Features a 3-methoxy-1-methyl-pyrazole and a 7-(o-tolyl)-1,4-thiazepane. Analog from PubChem (): “1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” replaces the methoxy group with a thiophene ring.

- Pyrazole-Thiophene Methanones (): Compounds such as “(5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone” (7a) and its ester derivative (7b) prioritize amino and cyano substituents. These groups increase solubility and reactivity compared to the target compound’s methoxy and methyl groups .

o-Tolyl-Containing Analogues ()

- (3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone (): Replaces the pyrazole-thiazepane core with a pyrrole-acylated structure. The absence of sulfur in the ring reduces conformational flexibility but improves metabolic stability .

- Pd Complex with o-Toluoyl Methanone (): The palladium complex “[PdCl₂(C₅H₈N₂)(C₁₂H₁₂N₂O)]” incorporates an o-toluoyl-substituted pyrazole. The electron-withdrawing o-tolyl group shortens Pd–N bonds (1.98–2.04 Å), suggesting stronger ligand-metal coordination compared to non-metallated methanones .

Physicochemical and Electronic Properties

- Electron Effects: The methoxy group in the target compound is electron-donating, increasing electron density on the pyrazole ring. This contrasts with cyano groups in ’s compounds, which are electron-withdrawing and enhance electrophilicity .

Conformational Flexibility :

The 1,4-thiazepane ring in the target compound allows greater flexibility than the rigid thiophene or pyrrole rings in analogues, possibly enhancing binding to flexible enzyme pockets .

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.